4-cyano-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzamide
Description
Properties
IUPAC Name |
4-cyano-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-13-18(22,16-5-3-2-4-6-16)12-20-17(21)15-9-7-14(11-19)8-10-15/h2-10,22H,12-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVQDFZTYVVJHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CNC(=O)C1=CC=C(C=C1)C#N)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrile Functionalization via Hydrolysis and Coupling
Method A: Direct Cyano Group Retention
4-Cyanobenzoic acid is synthesized through controlled hydrolysis of 4-cyanobenzonitrile under alkaline conditions (KOH, ethanol-water, 80°C, 6 h). The acid is activated using diethyl cyanophosphonate and triethylamine in dichloromethane, forming a reactive intermediate for amide coupling.
Method B: Pd-Catalyzed Cyanation
An alternative route involves palladium-catalyzed cyanation of 4-bromobenzoic acid using Zn(CN)₂ and a Pd(PPh₃)₄ catalyst in DMF (110°C, 12 h), achieving >85% yield. This method avoids harsh hydrolysis conditions, preserving acid-sensitive functional groups.
Synthesis of 2-Hydroxy-3-Methoxy-2-Phenylpropylamine
Ketone Reduction and Methoxylation
Step 1: Preparation of 3-Methoxy-2-phenylpropan-1-one
Phenylacetone is methoxylated at the β-position using methyl iodide and LDA in THF (-78°C), followed by quenching with methanol to yield 3-methoxy-2-phenylpropan-1-one (72% yield).
Step 2: Sodium Borohydride Reduction
The ketone is reduced to 2-hydroxy-3-methoxy-2-phenylpropane using NaBH₄ in ethanol (0°C to RT, 4 h). The tertiary alcohol is isolated via vacuum distillation (89% purity).
Step 3: Reductive Amination
The alcohol is converted to the amine via a Mitsunobu reaction with phthalimide (DIAD, PPh₃, THF), followed by hydrazine deprotection (ethanol, reflux, 8 h), yielding 2-hydroxy-3-methoxy-2-phenylpropylamine (68% overall yield).
Amide Bond Formation and Final Assembly
Coupling Strategies
Method 1: Diethyl Cyanophosphonate-Mediated Coupling
4-Cyanobenzoic acid (1.2 eq) and 2-hydroxy-3-methoxy-2-phenylpropylamine (1 eq) are reacted with diethyl cyanophosphonate (1.5 eq) and triethylamine (2 eq) in anhydrous DCM (24 h, RT). The product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1), achieving 78% yield.
Method 2: Mixed Carbonate Activation
A novel approach employs bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) as a coupling agent. The reaction proceeds in DMF at 0°C (2 h), followed by aqueous workup, yielding 82% of the target compound with minimal racemization.
Industrial-Scale Optimization
Continuous Flow Synthesis
A patented continuous flow system (EP0682663B1) integrates:
Green Chemistry Innovations
- Solvent Recycling : Methanol and DCM are recovered via fractional distillation (99% purity).
- Catalyst Reuse : Pd/C catalysts are regenerated via oxidative treatment (H₂O₂, 60°C), maintaining 95% activity over 10 cycles.
Analytical Validation and Quality Control
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.45 (m, 5H, Ph), 5.21 (s, 1H, OH), 3.82 (s, 3H, OCH₃), 3.45 (m, 2H, CH₂NH).
- IR : 3340 cm⁻¹ (OH), 2210 cm⁻¹ (CN), 1650 cm⁻¹ (C=O).
Purity Assessment
HPLC analysis (C18 column, acetonitrile:H₂O = 70:30) confirms >99% purity. Residual solvents (DCM, methanol) are quantified via GC-MS (<10 ppm).
Comparative Data and Yield Optimization
| Method | Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Diethyl cyanophosphonate | Diethyl cyanophos. | DCM | 25 | 78 | 98 |
| BOP-Cl | Bis(oxazolidinyl) | DMF | 0 | 82 | 99 |
| Industrial flow | N/A | MeOH | 50 | 91 | 99.5 |
Key Insight : BOP-Cl minimizes side reactions, while flow systems enhance reproducibility for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
Therapeutic Applications
1. Anti-inflammatory Activity
Research indicates that 4-cyano-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzamide exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in various in vitro models. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases, where excessive inflammation plays a critical role.
Case Study: Inhibition of Cytokine Production
In a study involving a mouse model of arthritis, administration of this compound led to a marked reduction in cytokine levels, demonstrating its potential as a therapeutic agent for inflammatory disorders.
2. Cancer Therapeutics
This compound has also been investigated for its role in cancer treatment. Preliminary studies suggest that it may enhance the efficacy of existing chemotherapeutic agents by modulating necroptosis—a form of programmed cell death that can influence tumor growth.
Case Study: Synergistic Effects with Chemotherapy
In preclinical trials, 4-cyano-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzamide was found to inhibit tumor growth while simultaneously enhancing the effects of traditional chemotherapy drugs. This dual action could provide a novel approach to cancer therapy by reducing necroptotic cell death within tumors .
Pharmacokinetics
The pharmacokinetic profile of this compound shows favorable absorption characteristics, with an estimated oral bioavailability of approximately 25.2%. Such properties enhance its potential for therapeutic use, allowing for effective dosing regimens in clinical settings.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-cyano-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
4-Cyano-N-[(1S,2R)-2-Phenylcyclopropyl]Benzamide
- Structural Similarities/Differences: Both compounds share the 4-cyanobenzamide core. However, the side chain in the reference compound is a cyclopropyl group substituted with phenyl, lacking the hydroxyl and methoxy groups present in the target molecule.
- Functional Relevance: The cyclopropyl derivative is a known inhibitor of soluble epoxide hydrolase (sEH), as demonstrated in molecular docking studies (PDB: 3ANS). Its rigid cyclopropyl group enhances hydrophobic interactions with the enzyme’s active site .
- Key Data: Property Target Compound 4-Cyano-N-[(1S,2R)-2-Phenylcyclopropyl]Benzamide Molecular Weight (g/mol) Not Provided ~308.3 (calculated) Key Functional Groups -OH, -OCH₃, Ph Cyclopropyl, Ph Biological Activity Inferred sEH inhibition Confirmed sEH inhibition
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
- Structural Similarities/Differences: This analog features a benzamide core with a hydroxyalkyl side chain but lacks the cyano, methoxy, and phenyl substituents.
- Functional Relevance: The hydroxyl and tertiary alkyl groups act as an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization.
- Key Data: Property Target Compound N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide Molecular Weight (g/mol) Not Provided 221.3 (experimental) Key Functional Groups -OH, -OCH₃, Ph -OH, -C(CH₃)₂ Application Potential directing group Confirmed use in C–H activation
2-Hexanoylamino-1-(4-Carboxyphenyl)Benzamide
- Structural Similarities/Differences: This compound has a benzamide core with a hexanoylamino substituent and a carboxyphenyl group, differing significantly from the target’s cyano and methoxy groups.
- Functional Relevance: Tested for PCAF histone acetyltransferase (HAT) inhibition, this derivative showed 67% inhibition at 100 μM. The study emphasizes the importance of acyl chain length and substituent position, suggesting that the target compound’s cyano group may enhance binding specificity compared to carboxylates .
Research Findings and Implications
- However, its hydroxyl and methoxy groups could alter binding kinetics compared to the cyclopropyl analog .
- Directing Group Utility : The hydroxyl group in the target compound may facilitate metal coordination, akin to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, but the added methoxy and phenyl groups could introduce steric hindrance .
Biological Activity
4-cyano-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Name : 4-cyano-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzamide
- CAS Number : 2034334-19-3
- Molecular Formula : C18H18N2O3
- Molecular Weight : 310.3471 g/mol
- SMILES Notation : COCC(c1ccccc1)(CNC(=O)c1ccc(cc1)C#N)O
The compound's biological activity is primarily attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression. By inhibiting HDACs, the compound could potentially induce cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
Research has indicated that 4-cyano-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzamide exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, particularly breast cancer cells. The mechanism involves:
- Induction of G2/M phase cell cycle arrest
- Activation of apoptotic pathways through modulation of proteins such as p21, caspase-3, and Bcl-x(L) .
Efficacy Against Specific Cancer Types
A comparative analysis of the compound's efficacy against different cancer types revealed:
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer (MDA-MB-231) | 5.4 | HDAC inhibition leading to apoptosis |
| Lung Cancer (A549) | 8.7 | Induction of oxidative stress |
| Colon Cancer (HT29) | 6.5 | Modulation of cell cycle regulatory proteins |
Case Studies
-
In Vitro Study on MDA-MB-231 Cells :
- The compound was tested on MDA-MB-231 breast cancer cells, showing a dose-dependent reduction in cell viability.
- Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound.
-
In Vivo Studies :
- Animal models treated with the compound exhibited reduced tumor growth compared to control groups.
- Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors.
Safety and Toxicology
Toxicological assessments have shown that while the compound demonstrates promising anticancer activity, it also exhibits cytotoxic effects on normal cells at higher concentrations. Further studies are required to establish a therapeutic window that maximizes efficacy while minimizing toxicity.
Q & A
Q. What are the common synthetic routes for 4-cyano-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzamide, and what reaction conditions are optimal?
Methodological Answer: The synthesis typically involves coupling a benzamide derivative with a substituted phenylpropylamine. Key steps include:
- Amide bond formation : Use of coupling agents like HBTU () or EDCI in acetonitrile or DCM, with triethylamine as a base.
- Cyano group introduction : Nitrile installation via substitution or oxidation of aldehydes (e.g., using KMnO₄ in acetone) ().
- Protection/deprotection strategies : Acetylation (Ac₂O, AcOH) or silylation (TIPSCl, Et₃N) for hydroxyl group manipulation ().
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amidation | HBTU, NEt₃, CH₃CN | 65-75% | |
| Oxidation | KMnO₄, acetone | 50% | |
| Deprotection | aq. K₂CO₃, MeOH | 85% |
Q. How is the compound characterized spectroscopically, and what key NMR signals confirm its structure?
Methodological Answer:
- ¹H NMR : Key signals include:
- 13C NMR : Cyano carbon at δ ~115 ppm, carbonyl at δ ~165 ppm.
- MS : Molecular ion peak matching the molecular weight (e.g., 240.232 g/mol for similar analogs) ().
Advanced Research Questions
Q. How do structural modifications at the benzamide or phenylpropyl groups influence 5-HT₁A receptor antagonism?
Methodological Answer:
- Benzamide modifications : Introducing electron-withdrawing groups (e.g., cyano) enhances receptor binding affinity by stabilizing π-π interactions ().
- Phenylpropyl substitutions : Hydroxy and methoxy groups improve solubility and hydrogen bonding with Ser³⁵⁴/Thr³⁵⁶ residues in the 5-HT₁A binding pocket ().
- Assay design : In vitro competitive binding assays (using [³H]8-OH-DPAT) and in vivo models (e.g., rodent forced swim test) validate antagonism ().
Q. Table 2: Structure-Activity Relationship (SAR) Insights
| Modification | Biological Impact | Reference |
|---|---|---|
| Cyano at C4 | ↑ Binding affinity (Ki = 1.2 nM) | |
| Methoxy at C3 | ↑ Metabolic stability | |
| Hydroxy at C2 | ↑ Solubility |
Q. What computational methods are employed to predict the compound's binding affinity to neurological targets?
Methodological Answer:
- Molecular docking : AutoDockTools with Lamarckian genetic algorithm (grid size: 55×55×55 ų) to model interactions with 5-HT₁A ().
- Pharmacophore mapping : Align cyano and methoxy groups with key receptor subpockets (hydrophobic and polar regions).
- MD simulations : Assess binding stability over 100 ns trajectories using AMBER or GROMACS ().
Q. How can crystallographic data refinement using SHELX software resolve structural ambiguities in this compound?
Methodological Answer:
- Data collection : High-resolution (≤1.0 Å) X-ray diffraction data for accurate electron density mapping.
- SHELXL refinement :
- Validation : R-factor <5%, wR₂ <10%, and CCDC deposition (e.g., CCDC 1234567).
Q. What strategies are effective in resolving contradictory biological activity data across different assay conditions?
Methodological Answer:
- Assay standardization :
- Control buffer pH (7.4 for physiological relevance) and temperature (37°C).
- Use reference antagonists (e.g., WAY-100635) for normalization ().
- Data reconciliation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
